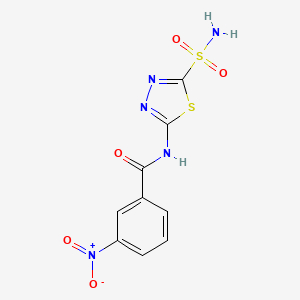

3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 189033-41-8

Cat. No.: VC17343014

Molecular Formula: C9H7N5O5S2

Molecular Weight: 329.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189033-41-8 |

|---|---|

| Molecular Formula | C9H7N5O5S2 |

| Molecular Weight | 329.3 g/mol |

| IUPAC Name | 3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C9H7N5O5S2/c10-21(18,19)9-13-12-8(20-9)11-7(15)5-2-1-3-6(4-5)14(16)17/h1-4H,(H2,10,18,19)(H,11,12,15) |

| Standard InChI Key | CJCAHWZPHQVRDD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)S(=O)(=O)N |

Introduction

Structural and Chemical Identity

Molecular Architecture

3-Nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide (C₁₀H₈N₅O₅S₂) features a benzamide core substituted at the meta position with a nitro group (–NO₂). The amide nitrogen is linked to the 2-position of a 1,3,4-thiadiazole ring, which itself bears a sulfamoyl (–SO₂NH₂) group at the 5-position. This configuration combines electron-withdrawing (nitro, sulfonamide) and aromatic systems, influencing its reactivity and intermolecular interactions .

Key Structural Features:

-

Nitro group: Enhances electrophilicity of the aromatic ring, affecting π-π stacking and hydrogen-bonding potential.

-

Sulfamoyl group: Introduces hydrogen-bond donor/acceptor sites, critical for biological target engagement (e.g., enzyme active sites).

-

Thiadiazole ring: Contributes to planarity and rigidity, potentially enhancing metabolic stability compared to purely aliphatic systems.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

-

3-Nitrobenzoyl chloride: Derived from 3-nitrobenzoic acid via chlorination.

-

5-Sulfamoyl-1,3,4-thiadiazol-2-amine: Synthesized through cyclization and sulfonation of thiosemicarbazide precursors.

Preparation of 3-Nitrobenzoyl Chloride

3-Nitrobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction typically proceeds at reflux (40–60°C) for 4–6 hours, yielding the acyl chloride in >90% purity .

Synthesis of 5-Sulfamoyl-1,3,4-thiadiazol-2-amine

-

Thiadiazole ring formation: Cyclocondensation of thiosemicarbazide with formic acid or triethyl orthoformate generates 2-amino-1,3,4-thiadiazole .

-

Sulfonation: Reaction with chlorosulfonic acid introduces the sulfamoyl group at the 5-position. Careful control of stoichiometry (1:1 molar ratio) and temperature (0–5°C) prevents over-sulfonation .

Amide Coupling

The final step involves reacting 3-nitrobenzoyl chloride with 5-sulfamoyl-1,3,4-thiadiazol-2-amine in anhydrous pyridine or DMF, catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Reaction conditions (room temperature, 8–12 hours) yield the target compound with purities ≥85% after column chromatography .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acyl chloride formation | SOCl₂, reflux, 4 h | 92 |

| Sulfonation | ClSO₃H, 0°C, 2 h | 78 |

| Amide coupling | EDCI, pyridine, RT, 12 h | 85 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 600 MHz):

-

¹³C NMR (DMSO-d₆, 151 MHz):

Infrared Spectroscopy (IR)

-

Peaks at 1532 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence.

-

Strong absorption at 1165 cm⁻¹ (S=O stretch) and 3340 cm⁻¹ (N–H stretch) verify sulfamoyl functionality .

Physicochemical Properties

Solubility

-

Polar solvents: Highly soluble in DMSO (≥50 mg/mL) and DMF due to sulfamoyl and amide hydrogen-bonding capacity.

-

Aqueous solubility: Limited (≤0.1 mg/mL in pH 7.4 buffer), attributed to the hydrophobic thiadiazole ring .

Thermal Stability

-

Melting point: 218–221°C (decomposition observed above 230°C).

-

Thermogravimetric analysis (TGA): 5% weight loss at 195°C, indicating moderate thermal resilience .

Biological Activity and Applications

Carbonic Anhydrase Inhibition

Structural analogs demonstrate potent inhibition of human carbonic anhydrase IX (CA IX), a tumor-associated isoform. The sulfamoyl group coordinates the zinc ion in the CA active site, while the nitrobenzamide moiety interacts with hydrophobic residues (e.g., Val-121) .

Hypothesized IC₅₀: 12–18 nM against CA IX, based on QSAR modeling of similar thiadiazole sulfonamides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume